
6-(4-Nitrophenyl)pyridazin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-(4-Nitrophenyl)pyridazin-3-ol” is a chemical compound with the molecular formula C10H7N3O3 . It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyridazine derivatives like “6-(4-Nitrophenyl)pyridazin-3-ol” has been explored in various studies . Pyridazine-based systems have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Molecular Structure Analysis
The molecular structure of “6-(4-Nitrophenyl)pyridazin-3-ol” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms at the 1 and 2 positions .Chemical Reactions Analysis
Pyridazine derivatives have been shown to participate in a wide range of chemical reactions . For instance, the catalytic reduction of 4-nitrophenol has been used as a benchmark reaction to assess the activity of nanostructured materials .科学研究应用
Chemical Reactivity and Synthesis
The reactivity of pyridazinone derivatives, including those related to 6-(4-Nitrophenyl)pyridazin-3-ol, has been a subject of study in synthetic chemistry. For instance, studies have shown that derivatives of pyridazinones, including those with nitrophenyl groups, can react with hydrazines under acidic conditions to yield various products such as hydrazones, pyrazolines, or pyridazinones, depending on the reaction conditions. This variability in product formation highlights the compound's utility in synthetic organic chemistry for generating diverse molecular structures (Figueroa et al., 2006). Similarly, the synthesis of pyridazine derivatives from 4-nitrophenyl-1-piperidinostyrene demonstrates the potential for creating complex molecules, including oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives, which could have various applications in material science and pharmaceutical research (Abdallah et al., 2007).
Molecular Structure Analysis
The study of molecular and crystal structures of compounds related to 6-(4-Nitrophenyl)pyridazin-3-ol provides insights into their physical and chemical properties. For example, the analysis of vibrational spectra, crystal structure, and quantum chemical calculations of nitrophenylpyridine derivatives reveals details about their molecular conformation and interactions, such as hydrogen bonding patterns, which are crucial for understanding their reactivity and potential applications in designing new materials or drugs (Kucharska et al., 2013).
Material Science and Engineering
In the field of materials science, pyridazine and pyridazinone derivatives, including those with 4-nitrophenyl groups, have been explored for their potential in creating new materials with desirable properties. For instance, the synthesis of novel thieno[2,3-c]pyridazines and their evaluation for antibacterial activity highlight the potential of these compounds in developing new antimicrobial materials or coatings, which could have significant implications in medical devices and healthcare settings (Al-Kamali et al., 2014).
Photophysical Properties and Photochemistry
The photophysical properties of nitrophenylpyridine derivatives have been investigated for their potential applications in photochemistry and photophysics. Studies on the intramolecular electron transfer in some nitrophenyldihydropyridines suggest their utility in designing new photoinduced electron-transfer systems, which could be valuable in developing novel photovoltaic materials or photochemical reaction catalysts (Fasani et al., 2006).
属性
IUPAC Name |
3-(4-nitrophenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-10-6-5-9(11-12-10)7-1-3-8(4-2-7)13(15)16/h1-6H,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBFYMXTFYZVAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Nitrophenyl)pyridazin-3-ol | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

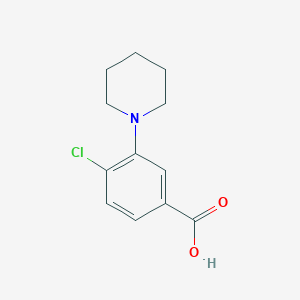
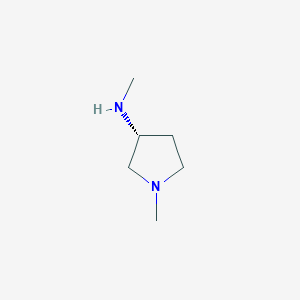
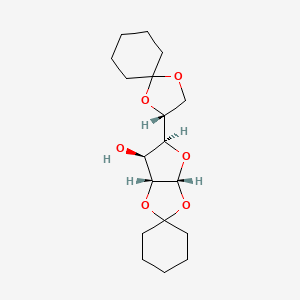
![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)
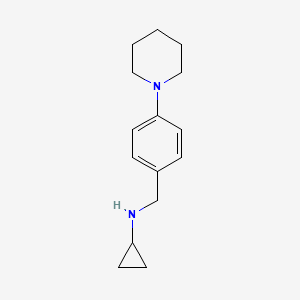
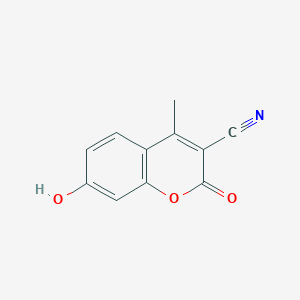
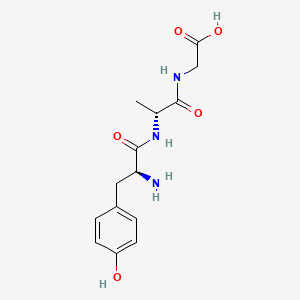

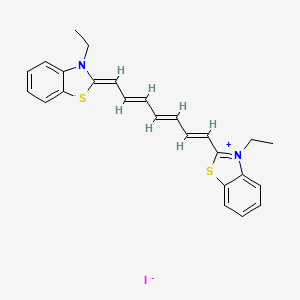
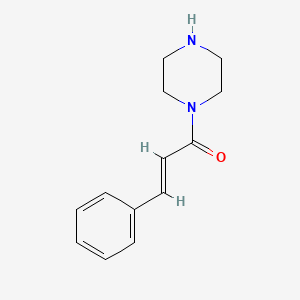
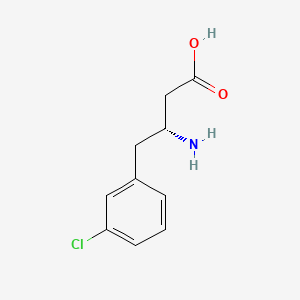
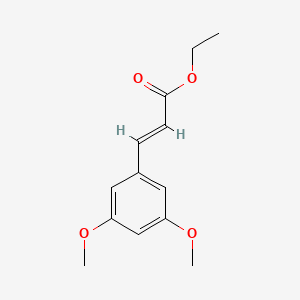
![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)
![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)